

(+/-)-Ropivacaine-d7 (propyl-d7) chemical

properties

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Compound of Interest

Compound Name: (+/-)-Ropivacaine-d7 (propyl-d7)

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An In-Depth Technical Guide to (+/-)-Ropivacaine-d7 (propyl-d7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (+/-)Ropivacaine-d7 (propyl-d7), a deuterated analog of the local anesthetic Ropivacaine. This
document is intended for researchers, scientists, and professionals in drug development who
require detailed technical information for their work.

## **Core Chemical Properties**

(+/-)-Ropivacaine-d7 is a stable, isotopically labeled form of Ropivacaine, where seven hydrogen atoms on the propyl group have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Table 1: Chemical and Physical Properties of (+/-)-Ropivacaine-d7 (propyl-d7)

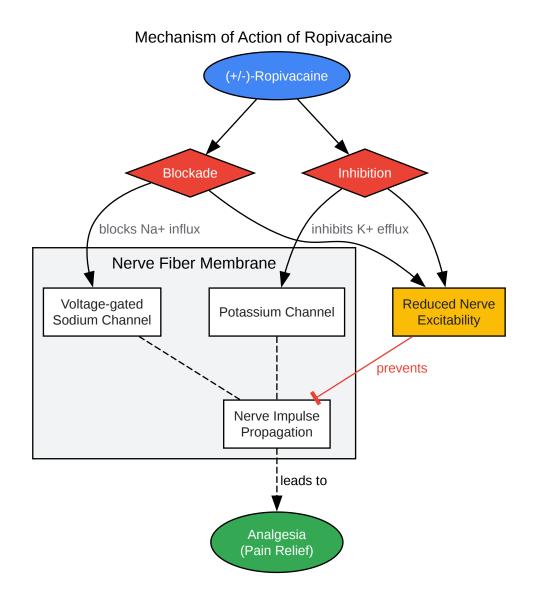


Property	Value	Source(s)
CAS Number	1392208-04-6	[3]
Molecular Formula	C17H19D7N2O	[4]
Molecular Weight	281.48 g/mol	[3]
Appearance	White to off-white solid	
Melting Point	115 - 117 °C	_
Solubility	No data available	_
log Pow (Octanol/Water)	2.9	_
Storage Temperature	-20°C Freezer, under inert atmosphere, hygroscopic	

## **Mechanism of Action (Ropivacaine)**

Ropivacaine, the non-deuterated parent compound, is a long-acting amide local anesthetic. Its primary mechanism of action involves the reversible inhibition of sodium ion influx into nerve fibers, which is essential for the propagation of nerve impulses. By blocking voltage-gated sodium channels, ropivacaine increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This action is potentiated by a dose-dependent inhibition of potassium channels. Ropivacaine exhibits a greater degree of sensory block compared to motor block, which is attributed to its lower lipophilicity compared to other local anesthetics like bupivacaine.





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Caption: Mechanism of action of Ropivacaine in blocking nerve impulses.

# Experimental Protocols Quantification of Ropivacaine and its Metabolites using LC-MS/MS

## Foundational & Exploratory





(+/-)-Ropivacaine-d7 is commonly used as an internal standard for the quantification of ropivacaine and its metabolites in biological matrices. The following is a representative protocol derived from published methods.

- 1. Sample Preparation (Protein Precipitation):
- To a 40 μL aliquot of plasma, add 80 μL of ice-cold acetonitrile containing a known concentration of (+/-)-Ropivacaine-d7 (e.g., 50 ng/mL) as the internal standard.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the sample at high speed (e.g., 6100 x g for 30 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum evaporator at room temperature.
- Reconstitute the dried residue in a suitable volume (e.g., 100 μL) of the initial mobile phase (e.g., 0.1% formic acid in water).

#### 2. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used, for example, a Gemini NX-C18,
     3.0 x 100 mm, 3 μm particle size.
  - Mobile Phase A: 0.05% (v/v) formic acid in water.
  - Mobile Phase B: Acetonitrile.
  - Gradient Elution: A gradient is employed to separate the analytes. For instance: 0-2 min hold at 5% B, then a linear gradient to 30% B over 2 minutes, followed by a return to initial conditions.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 1-4 μL.

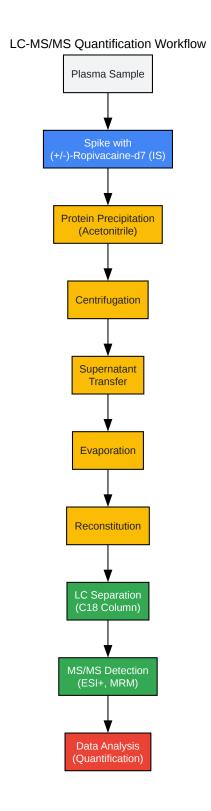






- o Column Temperature: 15°C.
- Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in positive ion mode.
  - o Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Ropivacaine: m/z 275.1 → 126.1.
    - 3-OH-Ropivacaine: (Requires specific optimization).
    - (+/-)-Ropivacaine-d7 (Internal Standard): m/z 282.1 → 133.1.





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Caption: Workflow for the quantification of Ropivacaine using LC-MS/MS.



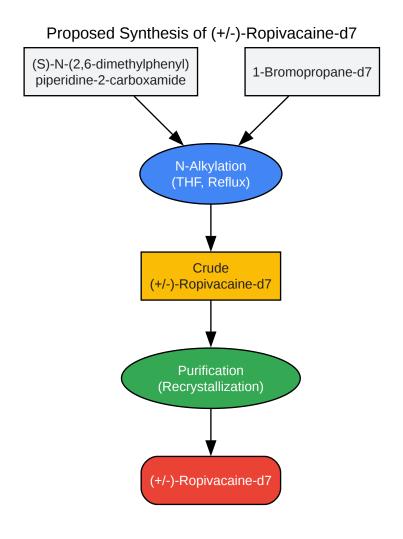
## Synthesis of (+/-)-Ropivacaine-d7

The synthesis of (+/-)-Ropivacaine-d7 would follow a similar pathway to the non-deuterated compound, utilizing a deuterated starting material. A plausible synthetic route is the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide with a deuterated propyl bromide.

#### 1. Reaction:

- Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent such as tetrahydrofuran (THF).
- Add 1-bromopropane-d7 to the reaction mixture.
- Reflux the mixture for approximately 20-24 hours.
- 2. Work-up and Purification:
- After the reaction is complete, filter off any inorganic salts that have formed.
- Evaporate the solvent to obtain the crude product.
- The crude solid can be purified by recrystallization from a suitable solvent like diisopropyl ether.
- Wash the filtered solid with the same solvent and dry under vacuum to yield (+/-)-Ropivacaine-d7.





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Caption: A logical pathway for the synthesis of (+/-)-Ropivacaine-d7.

## **Safety Information**

(+/-)-Ropivacaine-d7 is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).



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### References

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